Methyl 1-cyclopentene-1-carboxylate
Overview
Description
Methyl 1-cyclopentene-1-carboxylate, a cyclic alkene, is a cyclopentene derivative. It participates in the synthesis of azulene derivatives by initially forming the corresponding cyclopropanol followed by oxy-Cope rearrangement.
Scientific Research Applications
Synthesis of Natural Product Intermediates : Methyl-substituted 1-cyclopentene-1-carboxylic esters, including Methyl 1-cyclopentene-1-carboxylate, are used in synthesizing intermediates for natural products. For example, they aid in creating compounds like 4,4-dimethyl-1-cyclopentene-1-carbaldehyde and ethyl 2-methyl-3-oxo (Takeda & Tsuboi, 1977).
Degradation of Picrotoxinin : The compound is also key in synthesizing methyl 5-hydroxy-2-methyl-3-oxo-1-cyclopentene-1-carboxylate, important in the degradation study of picrotoxinin (Finch & Schlittler, 1968).
Biological Studies : Cycloleucine, which inhibits RNA methylation in chicken embryo fibroblasts, is related to this compound. It impacts the processing and function of poly(A)+ RNA but impairs ribosomal RNA transport and accumulation (Dimock & Stoltzfus, 1979).
High-Performance Coatings : Methyl 2-(bicyclo[3.1.0]hex-1-yl)acrylate, a variant, is a highly reactive polymer with potential applications in high-performance coatings due to its glass transition temperature of 90°C (Moszner et al., 2003).
Pharmaceutical and Biotechnology Applications : Synthesis of 1,2-disubstituted cyclopentanes and their corresponding alkanoates, related to this compound, demonstrates potential applications in pharmaceuticals and biotechnology (Vatèla et al., 1988).
Synthesis of Enantiomers : Efficient synthesis of both enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate demonstrates the compound's significance in chemical synthesis (Davies et al., 2003).
Cycloaddition Reactions : Studies involving cycloaddition reactions with methyl glyoxylate oxime and cyclopentadiene or cyclopentene highlight the compound's reactivity and potential in synthesizing various chemical products (Sousa et al., 2012).
Mechanism of Action
Target of Action
Methyl 1-cyclopentene-1-carboxylate is a cyclic alkene and a cyclopentene derivative The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
This compound participates in the synthesis of azulene derivatives by initially forming the corresponding cyclopropanol followed by oxy-Cope rearrangement . It also undergoes asymmetric oxidative Heck reaction with aryl boronic acids to form coupling products in the presence of chiral NHC (N -heterocyclic carbine)-palladium (II) complex .
Biochemical Pathways
The compound is involved in the synthesis of pinnaic acid and halichlorine These are complex biochemical pathways that involve multiple steps and enzymes
Safety and Hazards
Methyl 1-cyclopentene-1-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system . It has a flash point of 62 °C .
Biochemical Analysis
Biochemical Properties
Methyl 1-cyclopentene-1-carboxylate participates in biochemical reactions, particularly in the synthesis of azulene derivatives . It initially forms the corresponding cyclopropanol, which then undergoes oxy-Cope rearrangement
Molecular Mechanism
This compound undergoes an asymmetric oxidative Heck reaction with aryl boronic acids to form coupling products in the presence of a chiral NHC (N-heterocyclic carbine)-palladium (II) complex . This suggests that it may interact with biomolecules through binding interactions, potentially influencing enzyme activity and gene expression.
Properties
IUPAC Name |
methyl cyclopentene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-9-7(8)6-4-2-3-5-6/h4H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYCAXIAUKEGBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10338442 | |
Record name | Methyl cyclopent-1-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10338442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25662-28-6 | |
Record name | Methyl cyclopent-1-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10338442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl cyclopent-1-ene-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: [] While the 1,4-conjugate addition of alkyl cuprates to Methyl 1-cyclopentene-1-carboxylate typically yields a mixture of diastereomers, researchers have developed a strategy to obtain stereoisomerically pure products. By utilizing an epimerization approach followed by crystallization, it is possible to isolate the desired enantiomer in high purity. This method highlights the potential of this compound as a building block for the synthesis of complex chiral molecules.
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